6-Chloro-9-pentyl-9h-purine
Description
Structure
3D Structure
Properties
CAS No. |
6627-31-2 |
|---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
6-chloro-9-pentylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-2-3-4-5-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,2-5H2,1H3 |
InChI Key |
YNNXLQWGDZEFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Pentyl 9h Purine and Analogues
Strategic Approaches to N9-Alkylation of the Purine (B94841) Nucleus
The introduction of an alkyl group, such as a pentyl chain, at the N9 position of the purine ring is a critical step in the synthesis of the target compound. However, the purine nucleus presents a challenge due to the presence of two nucleophilic nitrogen atoms in the imidazole (B134444) ring, N7 and N9, leading to potential regioisomeric mixtures upon alkylation. ub.eduresearchgate.net Consequently, significant research has focused on developing regioselective methods that favor the desired N9 isomer. nih.govacs.org
The primary precursor for the synthesis of 6-chloro-9-pentyl-9H-purine is 6-chloropurine (B14466). This intermediate is commonly synthesized via the chlorination of hypoxanthine (B114508) or its derivatives. chemicalbook.comprepchem.com A prevalent method involves reacting hypoxanthine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, to facilitate the conversion. prepchem.comgoogle.comgoogle.com
Another approach utilizes acetylhypoxanthine as the starting material, which reacts with a chlorinating agent such as phosphorus oxychloride in the presence of a tertiary amine catalyst. google.compatsnap.com The reaction conditions, including the choice of base and solvent, are optimized to ensure high yield and purity of the resulting 6-chloropurine. google.comgoogle.com Alternative chlorinating agents like bis(trichloromethyl)carbonate have also been employed. patsnap.com Following the reaction, various work-up and purification procedures are used to isolate the 6-chloropurine, such as precipitation and crystallization. prepchem.compatsnap.com
Table 1: Selected Methods for the Synthesis of 6-Chloropurine
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Key Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Hypoxanthine | Phosphorus oxychloride | N,N-dimethylaniline | Methylene chloride | Reflux, then treat with HCl gas | 99% (as HCl salt) | prepchem.com |
| Hypoxanthine | Phosphorus oxychloride | N,N-dimethylaniline | None | Heat under pressure | - | chemicalbook.comgoogle.com |
| Acetyl hypoxanthine | Phosphorus oxychloride | N,N-dimethylaniline | None | Heat to 105°C for 4 hours | 90.0% | patsnap.com |
Note: Yields can vary based on specific reaction conditions and scale.
Achieving regioselective alkylation at the N9 position is paramount for the synthesis of this compound. Direct alkylation of 6-chloropurine with an alkyl halide under basic conditions is a common strategy, but it can lead to a mixture of N7 and N9 isomers. nih.gov The choice of base, solvent, and reaction conditions significantly influences the N9/N7 ratio. ub.edu
Strategies to enhance N9 selectivity include the use of specific base and solvent systems. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as the base in acetonitrile (B52724) has been shown to provide good N9 regioselectivity. ub.edu Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the reaction and reduce the formation of byproducts, thereby favoring the N9-alkylated product. ub.eduresearchgate.net The reaction occurs faster with more reactive alkyl halides, which also promotes the formation of the N9-alkylpurine. ub.edu The use of sodium hydride in dimethylformamide (DMF) is another effective method for generating the purine anion prior to alkylation. nih.govacs.org
Table 2: Conditions Favoring N9-Alkylation of Purines
| Purine Substrate | Alkylating Agent | Base | Solvent | Method | N9:N7 Ratio | Reference(s) |
|---|---|---|---|---|---|---|
| 6-chloropurine | Methyl iodide | (Bu)₄NOH | Acetonitrile | Microwave (50°C, 30 min) | 95:5 | ub.edu |
| 6-chloropurine | Isopropyl bromide | (Bu)₄NOH | Acetonitrile | Microwave (50°C, 30 min) | >99:1 (Exclusive N9) | ub.edu |
The formation of N7-alkylated isomers is a significant consideration in purine chemistry. researchgate.net The thermodynamically more stable N9 regioisomer usually predominates, while the N7 isomer often occurs as a side product under basic conditions. nih.govacs.org Several factors influence the regioselectivity of the alkylation reaction.
Steric hindrance at the C6 position of the purine ring can play a crucial role. Bulky substituents at C6 can shield the N7 position, thus favoring alkylation at N9. nih.govacs.orgmdpi.com Conversely, less bulky C6 substituents may allow for the formation of the minor N7 regioisomer. nih.govacs.org
Reaction conditions such as temperature and time are also critical. Reactions that require longer times or higher temperatures often lead to an increase in the proportion of the N7-alkylpurine. ub.edu The choice of alkylating agent and base can also affect the outcome. For example, using methyl chloride as an alkylating agent has been shown to produce a mixture of N7- and N9-methylpurines, whereas methyl bromide or iodide under the same conditions yields the N9 product regioselectively. ub.edu While direct alkylation under basic conditions is common, other methods like the Mitsunobu reaction are often considered to be more N9 selective. mdpi.com
Functional Group Interconversions at the C6-Position of Purine Derivatives
The chlorine atom at the C6 position of the this compound scaffold is a versatile handle for further chemical modifications. It acts as a good leaving group, enabling a variety of transformations, primarily through nucleophilic aromatic substitution and cross-coupling reactions. nih.gov
The C6 position of the purine ring is generally more susceptible to nucleophilic attack than other positions, such as C2. This reactivity allows for the displacement of the C6-chloro substituent by a wide range of nucleophiles. This transformation, known as nucleophilic aromatic substitution (SₙAr), is a cornerstone for creating diverse libraries of purine derivatives. nih.gov
Common nucleophiles used in these reactions include:
Amines: Reaction with various primary and secondary amines (including anilines and alkylamines) yields 6-aminopurine derivatives. google.comjchps.com
Alkoxides: Treatment with sodium alkoxides in an alcohol solvent produces 6-alkoxypurines. jchps.com
Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group at the C6 position. jchps.com
Carbon nucleophiles: C-nucleophilic substitution can be achieved with reagents like malononitrile (B47326) and nitroalkanes, often in the presence of a base like DBU or potassium carbonate. nih.gov
These substitutions allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from 6-chloropurine precursors. rsc.org
Beyond simple substitution, the C6-halogen can participate in more complex transformations, particularly metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, which is not broadly achievable through standard nucleophilic aromatic substitution. nih.gov
A notable example is the photoredox/nickel dual catalytic cross-electrophile coupling. This method enables the direct sp²–sp³ coupling of 6-chloropurines with a variety of primary and secondary alkyl bromides. nih.gov This strategy facilitates the direct and regiospecific installation of saturated alkyl functionality in a single step, providing access to novel analogues with increased sp³ character. nih.gov Other metal-mediated reactions, such as Negishi cross-coupling, can also be employed to introduce substituents like a trifluoromethyl group at the C6 position. Direct arylation of 6-chloropurines with activated aromatics, promoted by Lewis acids like AlCl₃, offers another route to C6-aryl-substituted purines. nih.gov
Diversification Strategies at the C2-Position of 6,9-Disubstituted Purines
The functionalization of the C2 position of the purine core is a critical strategy for developing libraries of analogues for structure-activity relationship (SAR) studies. Starting with a 6,9-disubstituted scaffold, such as this compound, the C2 position can be modified to modulate the compound's biological and physicochemical properties.
A prominent strategy for introducing diversity at the C2 position involves a late-stage nitration followed by subsequent chemical transformations. researchgate.net This approach allows for the efficient synthesis of various 2-substituted purine derivatives. For instance, a fully protected 6,9-disubstituted purine can be treated with reagents like tetrabutylammonium nitrate (B79036) and trifluoroacetic anhydride (B1165640) to introduce a nitro group (-NO2) at the C2 position in high yield. researchgate.net This 2-nitro intermediate is a versatile precursor for a range of other functional groups.
Subsequent reduction of the nitro group, for example through nickel-catalyzed hydrogenolysis, yields a 2-amino (-NH2) group. researchgate.net This amine can then be further derivatized, or the 2-nitro intermediate can be subjected to other nucleophilic substitution reactions to introduce different functionalities. This multi-step process enables the creation of a diverse set of C2-modified purine analogues from a common intermediate.
The table below summarizes various transformations that can be applied to the C2 position of a purine ring.
| Reaction Type | Reagents/Conditions | C2-Substituent Introduced | Key Intermediate |
| Nitration | Tetrabutylammonium nitrate / Trifluoroacetic anhydride | -NO2 (Nitro) | 2-Nitropurine derivative |
| Reduction | Ni-catalyzed hydrogenolysis | -NH2 (Amino) | 2-Nitropurine derivative |
| Aminolysis | Ammonolysis | -NH2 (Amino) | 2-Nitropurine derivative |
| Deamination | Deaminase-catalyzed reaction | =O (Oxo/Keto) | 2-Aminopurine derivative |
Advanced Synthetic Techniques Applied in Purine Chemistry (e.g., Microwave-Assisted Synthesis)
Modern synthetic chemistry increasingly employs advanced techniques to enhance reaction efficiency, reduce reaction times, and improve product yields. In purine chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This method utilizes microwave irradiation to heat the reaction mixture, which relies on the principle of dielectric heating. nih.gov Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate heat rapidly and uniformly throughout the sample. nih.gov
This volumetric and instantaneous heating offers significant advantages over conventional methods, which rely on external heat sources and slower thermal conduction. nih.gov The result is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes. mdpi.com
In the context of purine synthesis, microwave irradiation has been successfully applied to various reactions, including cyclizations, substitutions, and cross-coupling reactions. acs.org For example, the synthesis of 9-arylpurines and pyrazolo[1,5-a]pyrimidines has been shown to be highly efficient under microwave conditions. nih.govacs.org The synthesis of novel purine nucleosides has also been effectively achieved using this technique, demonstrating its broad applicability in modifying the purine scaffold. rsc.org The rapid, high-energy input can overcome activation barriers and drive reactions to completion quickly, often with cleaner reaction profiles and improved yields compared to traditional heating. mdpi.comacs.org
The following table illustrates the advantages of microwave-assisted synthesis compared to conventional heating for a representative heterocyclic synthesis.
| Reaction | Method | Reaction Time | Yield |
| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional Heating | 8-10 hours | Moderate |
| Synthesis of Pyrazolo[3,4-b]pyridines | Microwave Irradiation | 10-15 minutes | High |
Exploration of Biological Activities and Molecular Interactions of 6 Chloro 9 Pentyl 9h Purine Analogues
Investigation of Anticancer Potential in Cellular Models
The anticancer properties of 6-chloro-9-pentyl-9H-purine and its related analogues are a significant area of research. These compounds have been systematically evaluated in various cancer cell models to determine their efficacy and mechanism of action.
A primary method for assessing anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines. Numerous studies have demonstrated that 6,9-disubstituted and 2,6,9-trisubstituted purine (B94841) analogues exhibit significant cytotoxic activity.
A series of 6,9-disubstituted purine analogues, featuring 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position, were tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.govresearchgate.net The majority of these compounds displayed promising cytotoxic activities, with IC₅₀ values ranging from 0.05 to 21.8 µM. nih.govresearchgate.net Notably, two analogues, compound 12 (6-(4-(4-trifluoromethylphenyl)piperazine) and compound 22 , demonstrated excellent cytotoxicity on Huh7 cells with IC₅₀ values between 0.08 and 0.13 µM, which is comparable to the established anticancer agent camptothecin (B557342) and superior to cladribine, fludarabine, and 5-Fluorouracil. nih.govresearchgate.net Further testing confirmed the significant cytotoxic bioactivity of compounds 12 and 25 (6-(4-(3,4-dichlorophenyl)piperazine) on hepatocellular carcinoma cells (Huh7 and HepG2). nih.govresearchgate.net
Similarly, a study on 2,6,9-trisubstituted purines identified compound 4s as having a potent cytotoxic effect across multiple tumor cell lines, with IC₅₀ values ranging from 1.3 to 15 µM. mdpi.com Another investigation into a different set of twelve 2,6,9-trisubstituted purines revealed varied sensitivity across H1975, HCT116, and HeLa cell lines. mdpi.com For instance, compound 4e was found to be the most potent against HeLa cells, with an IC₅₀ of 2.7 µM. mdpi.com In a separate study, 6,8,9-trisubstituted purine analogues, specifically compounds 5 and 6 , showed noteworthy cytotoxic activity against Huh7, HCT116, and MCF7 cells, outperforming the positive controls 5-Fluorouracil and Fludarabine. tubitak.gov.tr
| Compound/Analogue Class | Cancer Cell Line(s) | Reported IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound 12 and 22 (6,9-disubstituted purines) | Huh7 (Liver) | 0.08 - 0.13 | nih.govresearchgate.net |
| Compound 12 and 25 (6,9-disubstituted purines) | Huh7, HepG2 (Liver) | < 0.1 - 0.13 | nih.govresearchgate.net |
| General 6,9-disubstituted purines | Huh7, HCT116, MCF7 | 0.05 - 21.8 | nih.gov |
| Compound 4s (2,6,9-trisubstituted purine) | Various tumor cell lines | 1.3 - 15 | mdpi.com |
| Compound 4e (2,6,9-trisubstituted purine) | HeLa | 2.7 | mdpi.com |
| Compounds 5 and 6 (6,8,9-trisubstituted purines) | Huh7, HCT116, MCF7 | Notable activity, surpassed 5-FU and Fludarabine | tubitak.gov.tr |
Beyond direct cytotoxicity, understanding how these purine analogues affect cellular processes is crucial. Research has shown that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
A new series of purine nucleosides based on a 6-chloropurine (B14466) scaffold was found to induce apoptosis in human melanoma, lung, and ovarian carcinoma cells, as well as in colon adenocarcinoma cells. nih.gov Cell cycle analysis revealed that these compounds cause a G2/M phase cell cycle arrest, preventing the cancer cells from dividing. nih.gov Similarly, the potent 2,6,9-trisubstituted purine analogue 4s was also shown to induce both cell cycle arrest and apoptosis. nih.gov The anticancer mechanisms of many purine nucleoside analogues are reliant on their ability to inhibit DNA synthesis and induce apoptosis. medchemexpress.com
Further studies on a library of 6-alkoxypurines identified them as selective inducers of apoptosis. ugr.es Specifically, compound 12 from this series was the most active in triggering apoptosis in Jurkat T-cell leukemia cells, an effect confirmed by cell cycle and annexin-V analysis. ugr.es This demonstrates that specific substitutions on the purine ring can be tailored to induce apoptotic pathways in specific cancer cell types. ugr.es
Antiviral and Antimicrobial Research Applications of Purine Derivatives
The structural versatility of the purine ring has led to its exploration in applications beyond cancer treatment, including in the development of antiviral and antimicrobial agents. rsc.org The purine salvage pathway in mycobacteria, for instance, is considered a druggable pathway for novel chemotherapeutics. nih.gov
Research into 6-substituted adenosine (B11128) analogues has identified compounds with antimycobacterial activity. nih.gov One such analogue, compound 6 , exhibited a half-maximal effective concentration (EC₅₀) of 25.6 ± 2.4 μM against Mycobacterium tuberculosis (Mtb), while showing low cytotoxicity against human dermal fibroblasts, indicating a degree of selectivity. nih.gov Furthermore, certain N7-alkylated purines have been noted for their potential antiviral activity. nih.gov Patents have been filed for guanine (B1146940) derivatives with demonstrated antiviral properties, highlighting the ongoing commercial and scientific interest in this area. google.com The broad bioactivity of purines underscores their potential as a foundational structure for developing new agents against a range of infectious diseases. rsc.orgrsc.org
Pharmacological Target Identification and Elucidation of Molecular Mechanisms
A key aspect of drug development is identifying the specific molecular targets through which a compound exerts its biological effects. For this compound analogues, research has focused on their interactions with enzymes and cell surface receptors that are critical for cancer cell survival and proliferation.
Kinase Inhibition
Kinases are a major class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Several 2,6,9-trisubstituted purine derivatives have been designed and synthesized as inhibitors of oncogenic kinases. mdpi.comnih.gov
In one study, new purine derivatives were evaluated for their ability to inhibit Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, three kinases implicated in different forms of leukemia. nih.gov The research identified highly selective inhibitors for each target:
Compound 4f was a potent inhibitor of Bcr-Abl with an IC₅₀ of 70 nM. nih.gov
Compound 5j selectively inhibited BTK with an IC₅₀ of 0.41 µM. nih.gov
Compound 5b was most effective against FLT3-ITD with an IC₅₀ of 0.38 µM. nih.gov
These findings demonstrate that specific substitutions on the purine ring can confer high selectivity and potency against different kinase targets. nih.gov The N-7 atom and an N-methyl-piperazine moiety at C-2 were identified as important features for this activity. nih.gov Other 2,6,9-trisubstituted purines, such as roscovitine (B1683857) and olomoucine, have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. mdpi.com
| Compound | Target Kinase | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 4f | Bcr-Abl | 70 nM | nih.gov |
| Compound 5j | BTK | 0.41 µM | nih.gov |
| Compound 5b | FLT3-ITD | 0.38 µM | nih.gov |
Hydroxymethylbilane (B3061235) Synthase Inhibition
Another enzyme target identified for purine analogues is hydroxymethylbilane synthase (HMBS). biosynth.com The compound 6-Chloro-9-(β-D-ribofuranosyl)purine, a purine nucleoside analogue, has been shown to bind to and inhibit HMBS. biosynth.com This enzyme is crucial in the heme biosynthetic pathway, and its deficiency is associated with diseases like acute intermittent porphyria. biosynth.comgoogle.com
The Smoothened (SMO) receptor is a critical component of the Hedgehog (HH) signaling pathway, which is linked to the development and progression of various cancers when aberrantly activated. nih.gov The SMO receptor has become a significant target for anticancer drugs. nih.govnih.gov
Research has successfully identified new SMO antagonists based on the versatile purine scaffold. nih.gov Compound 4s , a 2,6,9-trisubstituted purine, was identified as the most active SMO antagonist in a series of synthesized compounds. mdpi.comnih.gov Its role as a SMO antagonist was confirmed through BODIPY-cyclopamine displacement assays. nih.gov Furthermore, treatment with 4s led to the downregulation of PTCH and GLI1, which are target genes of the HH signaling pathway, providing further evidence of its mechanism of action. nih.gov The study highlighted that 4s might possess a dual function as both a SMO antagonist and a direct inducer of apoptosis, making it potentially more efficient than other SMO inhibitors like vismodegib (B1684315) in certain contexts. nih.gov
Interference with Nucleic Acid Synthesis and Metabolic Pathways
Purine analogues represent a significant class of compounds that can interfere with the fundamental processes of nucleic acid synthesis and metabolic pathways. Their structural similarity to natural purine bases (adenine and guanine) allows them to act as impostors in various biological systems. This interference is a key mechanism behind their application as therapeutic agents, particularly in oncology and infectious diseases.
Purine nucleoside analogs are known to exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. researchgate.net The general mechanism involves the cellular uptake of the analog, followed by its phosphorylation into nucleotide forms. These fraudulent nucleotides can then inhibit crucial enzymes involved in the de novo purine biosynthesis pathway, leading to a depletion of the essential building blocks for DNA and RNA. researchgate.net For instance, the metabolite of the purine analog 6-mercaptopurine, methylthioinosine-5′-monophosphate, is known to inhibit phosphoribosylpyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in purine biosynthesis. researchgate.net This inhibition disrupts the production of purine nucleotides, thereby impeding DNA synthesis and repair, which can ultimately trigger cell death. researchgate.net
Furthermore, the triphosphate forms of these analogs can be recognized by DNA polymerases and incorporated into the growing DNA strand during replication. researchgate.net This incorporation can lead to chain termination, where the DNA strand can no longer be elongated, or it can create a structurally flawed DNA that stalls replication forks and activates DNA damage response pathways, often culminating in apoptosis. researchgate.netsmolecule.com Some purine derivatives, like 6-Chloro-9-phenyl-9H-purine, are described as antipurinic agents that directly inhibit the production of nucleic acids. mdpi.com
A specific example illustrating this mechanism involves an analogue of the subject compound, 2,6-dichloro-9-pentyl-9H-purine . This compound has been investigated for its potential as an antimalarial agent. nih.govbiosynth.com Parasites like Plasmodium falciparum, the causative agent of malaria, are incapable of de novo purine biosynthesis and are entirely dependent on a purine salvage pathway to obtain the necessary nucleotides for their DNA and RNA synthesis. nih.govbiosynth.com A critical enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov In silico docking studies have identified the P. falciparum HGPRT enzyme as a potential target for 2,6-dichloro-9-pentyl-9H-purine , suggesting that the compound could inhibit this essential enzyme, thereby blocking the parasite's ability to produce nucleotides and replicate. nih.govbiosynth.com
The antitumor properties of purine derivatives are also a subject of extensive research. rsc.org A series of 2,6,9-trisubstituted purine derivatives, which includes the analogue 2,6-dichloro-9-pentyl-9H-purine , have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing promising cytotoxic effects on various cancer cell lines. medchemexpress.com
| Compound/Class | Mechanism of Action | Biological Target/Pathway | Observed Effect |
|---|---|---|---|
| Purine Nucleoside Analogs | Inhibition of DNA synthesis; Incorporation into DNA leading to chain termination or replication stalling. researchgate.netresearchgate.net | DNA Polymerases; De novo purine biosynthesis pathway. researchgate.net | Antitumor activity; Apoptosis induction. researchgate.netresearchgate.net |
| 6-Mercaptopurine (Metabolite) | Inhibition of the first enzyme in the de novo purine biosynthesis pathway. researchgate.net | Phosphoribosylpyrophosphate (PRPP) amidotransferase. researchgate.net | Decreased purine nucleotide pools; Disruption of DNA synthesis and repair. researchgate.net |
| 2,6-dichloro-9-pentyl-9H-purine | Potential inhibition of the purine salvage pathway. nih.govbiosynth.com | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in P. falciparum. nih.govbiosynth.com | Potential antimalarial activity. nih.govbiosynth.com |
| 6-Chloro-9-phenyl-9H-purine | Inhibition of nucleic acid production. mdpi.com | Nucleic acid synthesis. mdpi.com | Antipurinic activity. mdpi.com |
Other Investigated Biological Activities of Purine Derivatives (e.g., Anti-inflammatory, Neuroprotective)
Beyond their critical role in interfering with nucleic acid synthesis, purine derivatives have been investigated for a spectrum of other biological activities, notably as anti-inflammatory and neuroprotective agents.
Anti-inflammatory Activity
Several classes of purine derivatives have demonstrated significant anti-inflammatory properties. A study on 8-alkoxypurine-2,6-diones identified compounds with both analgesic and anti-inflammatory activities, which are believed to function through the concomitant blocking of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A. biosynth.comacs.org Similarly, newly synthesized 1,8-disubstituted purine-2,6-diones have shown potent analgesic and anti-inflammatory effects, thought to be mediated by adenosine receptor antagonism.
Further research into purine analogues revealed that a series of 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- biosynth.comrsc.orgmedchemexpress.com-triazolo[1,5-a] nih.govmedchemexpress.comacs.orgtriazine-2-carboxamide derivatives exhibited significant in vitro anti-inflammatory efficacy. These compounds were effective in stabilizing red blood cell membranes, inhibiting protein denaturation, and inhibiting cyclooxygenase (COX) enzymes, with some showing greater potency than the reference drug indomethacin. Gold(I) complexes incorporating 6-substituted-purine derivatives have also emerged as potent anti-inflammatory agents. These complexes were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages, with effects comparable or superior to the established drug Auranofin, but with lower cytotoxicity.
| Purine Derivative Class | Proposed Mechanism | Key Findings |
|---|---|---|
| 8-Alkoxypurine-2,6-diones | TRPA1 antagonism and PDE4/7 inhibition. biosynth.comacs.org | Exhibited significant analgesic and anti-inflammatory activities in vivo. biosynth.comacs.org |
| 1,8-Disubstituted purine-2,6-diones | Adenosine receptor antagonism. | Reported to possess potent analgesic and anti-inflammatory activity. |
| Purine-5-N-isosteres | Inhibition of COX-1 and COX-2 enzymes; Inhibition of protein denaturation. | Showed significant in vitro anti-inflammatory efficacy, in some cases superior to indomethacin. |
| Gold(I) Complexes with 6-Substituted-Purines | Reduction of pro-inflammatory cytokine production. | Strongly reduced TNF-α and IL-1β secretion in LPS-activated macrophages. |
Neuroprotective Effects
The neuroprotective potential of purine derivatives has been a significant area of research, with studies highlighting multiple mechanisms of action. A prominent mechanism is mediated by the antioxidant glutathione (B108866) (GSH). rsc.orgmedchemexpress.com Purine derivatives such as caffeine (B1668208), uric acid, and paraxanthine (B195701) have been shown to promote the uptake of cysteine in neurons via the excitatory amino acid carrier protein 1 (EAAC1). rsc.orgmedchemexpress.com This increased cysteine availability boosts the synthesis of neuronal GSH, a critical antioxidant that helps protect brain cells from oxidative stress. medchemexpress.com Given that GSH depletion is a known factor in neurodegenerative conditions like Alzheimer's and Parkinson's disease, the administration of these purine derivatives is considered a potential therapeutic strategy. rsc.orgmedchemexpress.com
The neuroprotective mechanisms of purine derivatives are also linked to the modulation of adenosine receptors and the upregulation of proteins involved in enhancing antioxidative activity or activating pro-survival pathways. medchemexpress.com For example, the well-established neuroprotective effects of caffeine are largely attributed to its role as an adenosine A2A receptor antagonist. rsc.org In another innovative approach, a new class of purine derivative drugs (PDD) is being explored for treating neonatal ischemic encephalopathy. nih.gov These compounds are believed to act through the GSK-3β and prohibitin (PHB) pathways, with results suggesting they can prevent mitochondrial permeabilisation and apoptosis in neurons. nih.gov
| Purine Derivative(s) | Proposed Mechanism | Key Findings |
|---|---|---|
| Caffeine, Uric Acid, Paraxanthine | Promotion of neuronal cysteine uptake via EAAC1, leading to increased glutathione (GSH) synthesis. rsc.orgmedchemexpress.com | Enhances antioxidative activity in neurons, offering protection against neurodegeneration. rsc.orgmedchemexpress.com |
| Caffeine | Adenosine A2A receptor antagonism. rsc.org | Well-established neuroprotective mechanism. rsc.org |
| Novel Purine Derivative Drugs (PDD) | Action through GSK-3β and prohibitin (PHB) pathways. nih.gov | Showed neuroprotective effects in a model of neonatal hypoxia-ischemia by preventing apoptosis. nih.gov |
Structure Activity Relationship Sar and Computational Studies of 6 Chloro 9 Pentyl 9h Purine Derivatives
Elucidating Structural Determinants for Biological Activity
The biological activity of 6-chloro-9-pentyl-9H-purine and its derivatives is intricately linked to their three-dimensional structure and the nature of substituents at various positions of the purine (B94841) ring. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, have been instrumental in identifying key structural features that govern the efficacy and selectivity of these compounds.
The substituent at the N9 position of the purine ring plays a crucial role in modulating the biological efficacy of 6-chloropurine (B14466) derivatives. The length and volume of the N9-alkyl chain can significantly influence the compound's interaction with its biological target and its pharmacokinetic properties.
In the context of developing specific inhibitors, the nature of the N9-substituent is a key determinant of potency. For example, in the development of smoothened (SMO) antagonists, alkylating 2-chloro-6-fluoro-purine with various alkyl halides yielded N9-alkylated derivatives, including a pentyl group. This initial step underscores the importance of the N9-substituent in the design of targeted therapies. While shorter alkyl chains like methyl and ethyl can lead to reduced hydrophobic interactions, longer chains such as butyl and pentyl might cause steric clashes within the binding pocket of an enzyme. The pentyl group in this compound derivatives often represents a balance, enhancing membrane permeability while maintaining adequate aqueous solubility.
Furthermore, iterative SAR studies have demonstrated that variations at the N9-position can enhance potency and duration of action. For instance, a 9-cyclopropyl group was found to improve the potency of certain purine derivatives. The synthesis of various N9-alkylated 6-chloropurines, including the N9-pentyl derivative, is a common strategy to explore the impact of this substituent on biological activity.
Table 1: Impact of N9-Substituent on Biological Activity
| N9-Substituent | Observed Effect | Reference |
|---|---|---|
| Pentyl | Balances membrane permeability and solubility. | |
| Cyclopropyl | Can enhance potency. | |
| Modified (e.g., in metal complexes) | Mediates structural framework and binding modes. |
The C6-chloro group is considered important for the antiviral activity of certain purine nucleoside analogues. It is hypothesized that due to its electrophilic character, the 6-chloropurine moiety can form a covalent bond with the target enzyme, leading to effective and potentially irreversible inhibition. This reactivity allows for the synthesis of various C6-substituted purine nucleoside analogues through cross-coupling reactions, enabling the introduction of diverse functional groups to probe and optimize biological activity.
Furthermore, the C6-chloro substituent plays a crucial role in the interaction with enzymes like glutathione (B108866) transferases (GSTs). 6-Chloropurine can be conjugated with glutathione, a reaction catalyzed by GSTs, which is a key step in their metabolism and potential mechanism of action as pro-probes for medical imaging. The presence of the chlorine atom is essential for this enzymatic conjugation.
In the context of kinase inhibition, the substituent at the C6 position is vital for potency. Simple purine derivatives lacking a substituent at the C6 position show a dramatic reduction in inhibitory activity compared to their 6-substituted counterparts. The C6-substituent occupies the ribose-binding pocket of the ATP-binding site in kinases like CDK2, forming favorable hydrophobic interactions.
Modifications at the C2 position of the 6-chloropurine scaffold provide a powerful means to fine-tune the potency and selectivity of these compounds towards their biological targets. A variety of substituents can be introduced at this position, leading to significant changes in biological activity.
For instance, in the development of adenosine (B11128) receptor ligands, functionalization at the C2 position of 6-chloropurine nucleosides is a key strategy. It has been observed that a hydrophobic substituent at the C2 position is often required for high binding affinity at certain adenosine receptor subtypes. The nature of the C2-substituent can also influence the selectivity between different receptor subtypes.
In other studies, the introduction of different groups at the C2 position of 2,6,9-trisubstituted purines has been shown to be crucial for their cytotoxic efficacy against cancer cells. For example, substitutions with a cyclic amine and an aromatic ring containing a nitrogen atom at the C2 position were suggested to be essential for obtaining more potent compounds.
The synthesis of 2,6,9-trisubstituted purine derivatives often involves the modification of a 2,6-dichloropurine (B15474) precursor. This allows for the sequential introduction of different substituents at the C2 and C6 positions, leading to a diverse library of compounds for biological evaluation. The variability in binding affinity and efficacy observed with different C2 substitutions highlights the importance of this position in determining the pharmacological profile of the molecule.
Table 2: Effect of C2-Modifications on Potency and Selectivity
| C2-Substituent Type | General Effect on Biological Activity | Reference |
|---|---|---|
| Hydrophobic groups | Often required for high binding affinity at adenosine receptors. | |
| Cyclic amines with aromatic rings | May be essential for potent cytotoxic activity in cancer cells. | |
| Varied substitutions | Leads to significant variability in binding affinity and efficacy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.
For purine derivatives, QSAR models have been successfully developed to predict their biological activities, such as anticancer effects. These models often use molecular descriptors that quantify various physicochemical properties of the molecules, including steric, electronic, and hydrophobic features.
In one study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA), were used to analyze the structural requirements for the antitumor activity of 2,6,9-trisubstituted purine derivatives. The models revealed that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties. Such models can provide a predictive framework for designing new, more potent analogues.
The general workflow for developing a QSAR model involves:
Data Set Preparation : A series of compounds with known biological activities is selected.
Molecular Descriptor Generation : Various descriptors representing the physicochemical properties of the molecules are calculated.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the model is assessed using both internal and external validation techniques.
For purine derivatives, QSAR studies can guide the selection of substituents at different positions of the purine ring to optimize their biological activity. For example, a QSAR model might suggest that bulky substituents at a particular position are favorable for activity, while electron-withdrawing groups at another position are detrimental.
**4.3. Molecular Docking and Dynamics Simulations for Ligand-Target Interaction
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Conformational Analysis in Biological Microenvironments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. For this compound, conformational analysis investigates the spatial arrangement of its atoms and the flexibility of its constituent parts, particularly within the context of a biological target like an enzyme's active site.
While direct crystallographic data for this compound complexed with a biological target is not publicly available, studies on related purine derivatives provide valuable insights. For instance, the analysis of crystal structures for other 9-substituted purines reveals how substituents orient themselves relative to the purine core. In the case of 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine, crystallographic data shows specific dihedral angles between the purine and the substituent rings, highlighting the fixed, non-planar relationship that can occur even with seemingly flexible linkers. chemscene.com This underscores the importance of the specific interactions within a crystal lattice or a binding site in dictating the final conformation.
The flexibility of the N9-pentyl group allows it to act as a "molecular probe," adapting its conformation to the specific topology of a binding site. This adaptability can be a key determinant in the compound's selectivity and potency against different biological targets. Computational methods, such as molecular dynamics simulations, are often employed to predict the most probable and energetically favorable conformations of the pentyl chain when interacting with a specific protein.
Table 1: Example Conformational Parameters from a Related Purine Derivative This table illustrates the types of parameters determined in conformational analyses of purine compounds, using data from a related structure to exemplify the concept.
| Parameter | Description | Value (Example from a related purine) |
| Dihedral Angle | The angle between the plane of the purine ring and the plane of a substituent ring. | 66.46° to 85.77° chemscene.com |
| Bond Rotation | Freedom of rotation around the single bonds of the N9-alkyl chain. | High |
| Key Interaction | The primary mode of interaction for the alkyl chain in a binding pocket. | Hydrophobic |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential steric and electronic features required for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model is an abstract representation of these features, which can then be used as a 3D query to screen large compound libraries for new potential drugs or to guide the optimization of existing leads. researchgate.netnih.gov
For derivatives of this compound, a pharmacophore model can be constructed based on its known structure and the SAR of related compounds, such as 2,6,9-trisubstituted purines that have shown activity as kinase inhibitors. nih.govnih.gov The development of such a model is crucial for designing new molecules with enhanced potency and selectivity. nih.gov
The key pharmacophoric features of this compound and its derivatives can be hypothesized as follows:
Hydrogen Bond Acceptors: The nitrogen atoms (N1, N3, and N7) of the purine ring are capable of accepting hydrogen bonds from amino acid residues in a protein target.
Hydrophobic Group: The N9-pentyl chain provides a significant hydrophobic feature. The length and volume of this alkyl group have been shown to be important for the activity of other 2,6,9-trisubstituted purine inhibitors. nih.gov This group likely interacts with a nonpolar region of the target's binding site.
Aromatic Ring: The purine ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bond Donor: The chlorine atom at the C6 position can potentially act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to binding affinity.
Computational studies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) on related purine libraries have reinforced the importance of these features. nih.gov Such models show that steric properties, influenced by substituents at the N9 and C6 positions, are critical for cytotoxic activity in cancer cell lines. nih.gov These computational approaches, combined with pharmacophore modeling, allow researchers to predict how modifications to the this compound scaffold would affect its biological activity, thereby streamlining the drug discovery process. researchgate.net
Table 2: Key Pharmacophoric Features of this compound Derivatives
| Feature | Structural Origin | Potential Role in Biological Interaction |
| Hydrogen Bond Acceptor (HBA) | Purine Ring Nitrogens (N1, N3, N7) | Forms hydrogen bonds with donor groups in the active site. |
| Hydrophobic (HY) | N9-pentyl chain | Occupies a hydrophobic pocket, contributing to binding affinity. nih.gov |
| Aromatic Ring (AR) | Purine Ring System | Participates in π-π stacking interactions with aromatic residues. |
| Halogen Bond Donor (HBD) | C6-Chlorine | Forms halogen bonds with electron-rich atoms. |
Future Perspectives and Research Avenues for 6 Chloro 9 Pentyl 9h Purine Analogues
Design of Novel Purine (B94841) Scaffolds with Enhanced Biological Profiles
The future design of analogues of 6-chloro-9-pentyl-9H-purine will focus on creating novel scaffolds with superior potency, selectivity, and improved pharmacological properties. This involves meticulous structure-activity relationship (SAR) studies to understand how modifications to the purine core influence biological outcomes. acs.org
Key research directions include:
Systematic Substitution: Research has shown that substitutions at the C2, C6, and N9 positions of the purine ring are critical for modulating biological activity. mdpi.comresearchgate.net Future efforts will involve the systematic introduction of a wide array of functional groups to fine-tune the electronic and steric properties of the molecule. For instance, replacing the chlorine atom at the C6 position with various amino, thio, or carbon-linked substituents can drastically alter target binding and cellular activity. acs.orgacs.org Similarly, varying the alkyl chain at the N9 position, as seen in this compound, or replacing it with cyclic or benzyl (B1604629) groups, has been shown to be a potent strategy for enhancing anticonvulsant or anticancer activities. nih.gov
Hybrid Molecule Construction: A promising strategy is the conjugation of the purine scaffold with other pharmacologically active motifs. acs.orgnih.gov This can lead to hybrid compounds with dual-action mechanisms or enhanced targeting capabilities. Examples include creating purine-1,3,4-oxadiazole hybrids or pyrimidine-hybrid purine derivatives, which have shown potential as angiogenesis inhibitors. nih.gov
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved efficacy and metabolic stability. For example, replacing a chlorine atom with a trifluoromethyl group can enhance a compound's potential as a therapeutic agent. acs.org
Conformationally Restricted Analogues: Introducing conformational rigidity into the N9-substituent, for instance by using a cyclopropylmethyl group instead of a flexible pentyl chain, can lock the molecule into a bioactive conformation, thereby enhancing its potency. mdpi.comacs.org
Table 1: Influence of Structural Modifications on the Biological Profiles of Purine Analogues
| Position of Modification | Type of Modification | Resulting Biological Effect/Potential | Reference(s) |
|---|---|---|---|
| C6 | Replacement of chlorine with arylpiperazine moieties | Potent cytotoxic activity against various cancer cell lines. | researchgate.net |
| C6 | Substitution with various alkylamino groups | Potential antipsychotic and anticonvulsant agents. | acs.orgnih.gov |
| N9 | Substitution with a benzyl group | Potent anticonvulsant activity. | nih.gov |
| N9 | Substitution with a cyclopropylmethyl group | Enhanced potency and duration of action for antipsychotic activity. | acs.org |
| C2, C6, N9 | Trisubstitution with various functional groups | Development of potent inhibitors for kinases like Bcr-Abl, BTK, and FLT3-ITD. | researchgate.netmdpi.com |
| C8 | Substitution with a phenyl group | Potential scaffold for developing compounds with improved anticancer properties. | acs.org |
Exploration of New Biological Targets and Signaling Pathways
While purine analogues have been extensively studied for their anticancer and antiviral properties, future research will aim to uncover new biological targets and their roles in various diseases. smolecule.comrsc.org The ability of the purine scaffold to interact with a wide range of biomolecules makes it a versatile tool for drug discovery. rsc.org
Future exploratory avenues include:
Kinase Inhibition: Many purine derivatives are potent kinase inhibitors. researchgate.net Research will continue to explore their activity against a broader range of kinases involved in cancer and inflammatory diseases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and phosphoinositide 3-kinases (PI3K). nih.govrsc.org The design of new 2,6,9-trisubstituted purines is a key strategy in identifying novel CDK inhibitors. mdpi.com
Purinergic Signaling: The purinergic system, which includes receptors for purines like ATP, is involved in a multitude of physiological processes, including immune responses and neurotransmission. smolecule.comfrontiersin.org Analogues of this compound can be designed as specific agonists or antagonists for purinergic receptors, offering therapeutic potential for neurological, cardiovascular, and metabolic disorders. smolecule.comfrontiersin.org
Enzyme Inhibition in Pathogens: The purine salvage pathway is essential for the survival of various pathogens, including Mycobacterium tuberculosis. nih.gov Designing purine analogues that specifically inhibit enzymes in these pathways, such as adenosine (B11128) kinase, represents a promising strategy for developing new anti-infective agents. nih.gov
Metabolic Pathways: Alterations in purine metabolism are linked to diseases like gout and are crucial for the development of certain tissues, such as muscle. mdpi.comnih.gov Future research could explore how purine analogues modulate these metabolic pathways for therapeutic benefit, for instance, in developing low-purine foods or treating metabolic genetic disorders. mdpi.comnih.gov
Table 2: Potential Biological Targets for Purine Analogues
| Target Class | Specific Target Example(s) | Associated Disease(s)/Process(es) | Purine Analogue Type | Reference(s) |
|---|---|---|---|---|
| Kinases | Bcr-Abl, BTK, FLT3-ITD, CDKs, VEGFR | Cancer (Leukemia, Breast Cancer), Inflammation | 2,6,9-Trisubstituted purines | mdpi.comnih.govmdpi.comresearchgate.net |
| Purinergic Receptors | P1 (Adenosine), P2X, P2Y | Neurological disorders, Inflammation, Cardiovascular disease | 6,9-Disubstituted purines | smolecule.com |
| Pathogen Enzymes | Adenosine Kinase (Mtb) | Tuberculosis | 6-Substituted adenosine analogues | nih.gov |
| Metabolic Enzymes | Adenylosuccinate Lyase (ADSL) | Myogenesis, Genetic metabolic disorders | Purine precursors and intermediates | nih.gov |
| Cellular Processes | Angiogenesis, Apoptosis | Cancer | Pyrimidine-hybrid purines, 2,6,9-Trisubstituted purines | nih.govmdpi.com |
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of novel and complex purine analogues requires the continuous evolution of chemical synthesis methodologies. researchgate.net While classical methods for purine modification are well-established, future research will focus on developing more efficient, versatile, and scalable synthetic strategies. nih.govnih.gov
Key areas for development are:
Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for creating carbon-carbon bonds at the C6 position of the purine ring, allowing for the introduction of diverse aryl and alkynyl groups. nih.govmdpi.com Future work will likely focus on expanding the scope of these reactions and developing more robust catalysts.
Solid-Phase Synthesis: For the rapid generation of large libraries of purine derivatives for high-throughput screening, solid-phase synthesis is an invaluable technique. researchgate.netnih.gov Refining immobilization and cleavage strategies will enable the efficient production of diverse purine scaffolds. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These modern technologies can significantly shorten reaction times, improve yields, and enhance reaction control and safety. mdpi.commdpi.com Their application to multistep purine syntheses will be crucial for accelerating the drug discovery process.
Regioselective Synthesis: Directing substituents to specific positions on the purine ring, such as the N7 versus the N9 position, is a persistent challenge. acs.org Developing new methods for regioselective alkylation or functionalization will provide access to novel isomers with unique biological properties that are currently difficult to synthesize. acs.org
Novel Functionalization Reactions: Exploring new reactions to modify the purine core, such as amination, thiolation, and selenylation, will continue to be an important area of research. rsc.orgacs.org For example, methods for introducing selanyl (B1231334) moieties are in high demand due to the interesting biological activities of organoselenium compounds. acs.org
Table 3: Advanced Synthetic Reactions for Purine Derivative Synthesis
| Reaction Type | Position(s) Modified | Purpose/Advantage | Reference(s) |
|---|---|---|---|
| SNAr Reaction | C2, C6 | Introduction of N, O, and S-nucleophiles. | researchgate.netnih.govmdpi.com |
| Suzuki-Miyaura Coupling | C6 | Formation of C-C bonds to introduce aryl groups. | nih.gov |
| Sonogashira Coupling | C6 | Formation of C-C bonds to introduce alkynyl groups. | nih.gov |
| Mitsunobu Reaction | N9 | Regioselective N-alkylation. | nih.govmdpi.com |
| Click Chemistry (CuAAC) | C6 | Efficiently links purine to other molecules via a triazole bridge. | mdpi.com |
| Solid-Phase Synthesis | Various | Rapid generation of compound libraries. | researchgate.netnih.gov |
| Lewis Acid Catalyzed Alkylation | N7 | Regioselective introduction of tert-alkyl groups. | acs.org |
Integration of Multidisciplinary Approaches in Purine Research for Translational Impact
To bridge the gap between basic research and clinical application, a multidisciplinary approach is essential. The development of purine analogues from a lead compound like this compound into a viable drug candidate requires the convergence of multiple scientific fields. uab.eduresearchgate.net
Key integrations include:
Computational Chemistry and In Silico Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable for rationally designing new inhibitors and predicting their binding affinity to biological targets. mdpi.com These computational models help prioritize which compounds to synthesize, saving time and resources. mdpi.com
Chemical Biology and Target Identification: Utilizing purine-based chemical probes in combination with proteomic techniques can help identify novel protein targets and elucidate the mechanism of action of bioactive compounds.
Structural Biology: Determining the X-ray crystal structures of purine analogues bound to their target proteins provides invaluable insights into the specific molecular interactions, guiding the structure-guided design of more potent and selective inhibitors. nih.gov
Translational Research: A collaborative effort between synthetic chemists, biologists, and clinicians is necessary to advance promising compounds through the drug development pipeline. uab.edu This includes moving from in vitro cell line studies to more complex biological models and eventually to clinical trials, ensuring that the research has a tangible impact on human health. acs.orgfrontiersin.org
By combining these diverse approaches, future research on purine analogues will be more targeted, efficient, and ultimately more successful in delivering the next generation of purine-based medicines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-9-pentyl-9H-purine, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves alkylation of 6-chloropurine derivatives. A common approach is reacting 6-chloro-9H-purine with pentyl halides (e.g., pentyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., switching to acetonitrile for faster kinetics) can improve yields .
- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structure via /-NMR (key signals: δ ~4.2 ppm for N-CH₂-pentyl, δ ~160 ppm for C6-Cl in ) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the regioselectivity of substitution reactions at the purine core?
- Methodology : Use competitive reactivity studies with nucleophiles (e.g., amines, thiols) under controlled pH and temperature. For example, react this compound with excess aniline in ethanol at reflux. Analyze products via -NMR to identify substitution at C2 vs. C6 positions (distinct chemical shifts for NH₂ groups). Computational modeling (DFT calculations) can predict reactive sites based on electron density maps .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine NMR (, , if applicable) for functional group identification, IR spectroscopy for detecting N-H/C-Cl stretches (~750 cm), and X-ray crystallography (using SHELXL for refinement) to resolve bond lengths/angles. Cross-validate with PubChem CID data (e.g., molecular weight: 226.7 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Conduct systematic SAR studies by synthesizing analogs with modified pentyl chains (e.g., branched vs. linear) and test in parallel assays (e.g., kinase inhibition vs. cytotoxicity). Use statistical tools like ANOVA to evaluate significance. Replicate conflicting studies under standardized conditions (e.g., cell line, ATP concentration) to isolate variables .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodology : Implement continuous flow chemistry (as described for similar purines) to control temperature/pressure precisely. Use scavenger resins (e.g., polymer-bound carbonate) to remove excess HCl generated during alkylation. Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts like N7-alkylated isomers .
Q. How can computational methods predict the binding mode of this compound to enzyme targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3QKK for kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein interactions. Compare with experimental IC₅₀ values to refine force field parameters .
Q. What experimental designs address discrepancies between in vitro and in vivo pharmacological efficacy?
- Methodology : Evaluate pharmacokinetic parameters (e.g., LogP, plasma protein binding) to identify bioavailability issues. Use radiolabeled -6-Chloro-9-pentyl-9H-purine in biodistribution studies. Perform metabolite profiling (LC-MS/MS) to detect inactivation pathways (e.g., cytochrome P450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
